molecular formula C23H26N4O6S B2508830 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 877649-11-1

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2508830
CAS No.: 877649-11-1
M. Wt: 486.54
InChI Key: JFWTVEBNSFJDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a furan-2-yl group, a 4-methoxyphenyl-substituted piperazine ring, and a 4-nitrobenzenesulfonamide moiety connected via an ethyl linker. The 4-nitro group enhances electron-withdrawing properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-32-20-8-4-18(5-9-20)25-12-14-26(15-13-25)22(23-3-2-16-33-23)17-24-34(30,31)21-10-6-19(7-11-21)27(28)29/h2-11,16,22,24H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWTVEBNSFJDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl and 4-methoxyphenyl piperazine intermediates. These intermediates are then coupled under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the nitro group results in the formation of aniline derivatives .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibiting COX enzymes can lead to reduced pain and inflammation, making these compounds potential candidates for developing new anti-inflammatory drugs .

A study demonstrated that derivatives of piperazine with sulfonamide groups exhibited significant COX inhibition, suggesting that this compound could be developed into an effective anti-inflammatory agent .

Anticancer Potential

The compound's structural characteristics allow it to interact with various cancer cell lines. Preliminary investigations into its anticancer properties have shown promising results against several tumor types. For instance, related compounds have been noted for their ability to induce apoptosis in cancer cells, thereby inhibiting tumor growth .

In vitro studies have reported that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating that this compound may serve as a scaffold for designing novel anticancer agents .

Synthetic Routes and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of intermediates such as furan derivatives and piperazine derivatives followed by condensation reactions under controlled conditions.

The mechanism of action involves binding to specific molecular targets, modulating their activity, and leading to various biological effects. The exact pathways depend on the target enzyme or receptor involved .

Case Study 1: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory effects of related compounds, researchers found that certain derivatives significantly reduced inflammation in animal models. The study utilized standard assays to measure COX inhibition and inflammatory cytokine levels .

Case Study 2: Anticancer Activity

A series of derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that some compounds exhibited potent cytotoxicity with IC50 values in the low micromolar range. These findings support further development of this class of compounds for cancer therapy .

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The furan and piperazine rings, along with the nitrobenzene sulfonamide group, contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Derivatives

A. Substituents on the Piperazine Ring
  • Target Compound : 4-Methoxyphenyl group at the piperazine nitrogen.
  • Analog 1 : N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS 877632-03-6) has a 4-fluorophenyl group instead of 4-methoxyphenyl, reducing electron-donating effects .
  • Analog 2 : N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide (CAS 877633-06-2) introduces a 2-fluorophenyl group and cyclohexanecarboxamide, altering steric and electronic profiles .
B. Linker and Terminal Groups
  • Target Compound : Ethyl linker with a 4-nitrobenzenesulfonamide terminus.
  • Analog 3 : N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide (CAS 877634-08-7) replaces the sulfonamide with a pivalamide, reducing polarity and hydrogen-bonding capacity .
  • Analog 4 : Thiazole derivatives (e.g., compound 13 in ) use acetamide linkers and thiazole termini, prioritizing MMP inhibition over sulfonamide-mediated interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Polarity (Rf)
Target Compound ~498.5* 4-Nitrobenzenesulfonamide Not reported Not reported
Analog 1 423.5 4-Fluorophenyl, benzamide N/A N/A
Analog 3 ~428.5 Pivalamide N/A N/A
Thiazole Derivative 13 422.54 4-Methoxyphenyl, thiazole 289–290 0.75 (TLC)

*Estimated based on structural analogs.

Key Differentiators

Hydrogen Bonding : The sulfonamide group offers two hydrogen-bond acceptors (SO₂), unlike pivalamide or benzamide termini in analogs.

Steric Profile : The ethyl linker balances flexibility and rigidity, whereas thiazole derivatives () have bulkier heterocyclic termini.

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O4SC_{19}H_{24}N_{4}O_{4}S, and it features a complex structure that includes a furan ring, a piperazine moiety, and a nitrobenzene sulfonamide group. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Protein Tyrosine Phosphatases : Similar compounds have been shown to inhibit protein tyrosine phosphatase B (PtpB), which plays a role in signal transduction pathways in macrophages. This inhibition can interfere with immune responses and bacterial virulence .
  • Dopamine Receptor Affinity : Compounds with similar piperazine structures have demonstrated high affinity for dopamine receptors, particularly the D4 subtype. This suggests potential applications in treating psychiatric disorders or neurological conditions .

Antiviral and Antibacterial Properties

Several studies have explored the antiviral and antibacterial properties of related compounds. For instance, compounds targeting PtpB have shown effectiveness against Mycobacterium tuberculosis . The sulfonamide group is often associated with antibacterial activity, suggesting that this compound may also possess similar properties.

Antitumor Activity

Preliminary studies indicate that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups (like methoxy) on the phenyl ring enhances this activity, making it a candidate for further investigation in cancer therapeutics .

Study 1: Inhibition of Mycobacterial Virulence

A study by Chen et al. (2010) reported that related compounds effectively inhibited PtpB in Mycobacterium tuberculosis, leading to reduced virulence in macrophages. This suggests that this compound could be developed as an anti-tubercular agent .

Study 2: Dopamine Receptor Binding

Research on piperazine derivatives showed that modifications to the piperazine structure could significantly alter binding affinities to dopamine receptors. For instance, compounds with methoxy substitutions exhibited increased selectivity for the D4 receptor, which is implicated in various neuropsychiatric disorders .

Data Table: Biological Activities of Related Compounds

Compound NameTargetBiological ActivityReference
Compound APtpBInhibits virulence in Mycobacterium tuberculosisChen et al., 2010
Compound BD4 ReceptorHigh affinity (IC50 = 0.057 nM)PubMed
Compound CCancer CellsCytotoxic effects (IC50 < 1 µg/mL)MDPI

Q & A

Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperazine Functionalization : React 4-methoxyphenylpiperazine with a sulfonating agent (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (e.g., NaOH in acetonitrile) to introduce the sulfonamide group.

Ethyl Linker Formation : Couple the intermediate with a furan-containing ethyl bromide derivative via nucleophilic substitution.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC and confirm final structure using 1H^{1}\text{H}-NMR (e.g., δ 7.8–8.2 ppm for nitrobenzene protons) and HRMS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}-NMR identifies protons on the furan (δ 6.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and nitrobenzene (δ 7.8–8.2 ppm). 13C^{13}\text{C}-NMR confirms quaternary carbons (e.g., sulfonamide-SO2_2 at ~125 ppm) .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., [M+H]+^+ ~567.18 Da) to verify molecular formula .
  • X-ray Crystallography : Resolve stereochemistry and confirm solid-state packing (if crystals form) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereochemistry during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric catalysis (e.g., chiral palladium complexes) during ethyl linker formation to favor specific enantiomers.
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization in nucleophilic substitution steps.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoselective coupling .
    Data Contradiction Note : Conflicting yields (50–80%) in similar piperazine derivatives suggest solvent purity and catalyst loading are critical variables .

Q. What in silico strategies predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Screen against serotonin (5-HT1A_{1A}) or dopamine D2_2 receptors (common targets for piperazine derivatives) using AutoDock Vina. Focus on hydrogen bonding with sulfonamide and π-π stacking with nitrobenzene .
  • QSAR Modeling : Train models using datasets of sulfonamides with reported IC50_{50} values for antimicrobial or CNS activity. Validate predictions with in vitro assays .

Q. How do structural modifications (e.g., nitro group replacement) affect solubility and bioactivity?

Methodological Answer:

  • Nitro → Carboxylic Acid : Replace -NO2_2 with -COOH to enhance aqueous solubility (logP reduction ~1.5 units) but may reduce receptor binding affinity.

  • Furan → Thiophene : Substitute furan with thiophene to improve metabolic stability (test via microsomal assays).

  • Data Table :

    ModificationSolubility (mg/mL)IC50_{50} (5-HT1A_{1A})
    Nitro (Parent)0.1285 nM
    Carboxylic Acid1.8420 nM
    Hypothetical data based on sulfonamide analogs .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported biological activities of similar sulfonamide derivatives?

Methodological Answer:

  • Assay Variability : Compare IC50_{50} values across standardized assays (e.g., radioligand binding vs. functional cAMP assays).
  • Structural Nuances : Analyze substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl on piperazine) using matched molecular pair analysis .
  • Example : A compound with 4-fluorophenyl () showed 10x higher 5-HT1A_{1A} affinity than 4-methoxyphenyl analogs, likely due to enhanced electron-withdrawing effects .

Q. Why do yields drop significantly during scale-up synthesis?

Methodological Answer:

  • Heat Transfer Issues : Use jacketed reactors for exothermic steps (e.g., sulfonylation) to maintain ≤25°C.
  • Impurity Accumulation : Implement inline FTIR monitoring to detect byproducts (e.g., sulfonic acid derivatives) and optimize quenching steps .

Biological Activity and Mechanism

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Biofilm Inhibition : Use crystal violet staining to assess biofilm disruption at sub-MIC concentrations .

Q. Could this compound act as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) via ADP-Glo™ assays. Prioritize targets with conserved ATP-binding pockets that accommodate the nitrobenzene moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.